molecular formula C8H6Br3NO B152580 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone CAS No. 30095-55-7

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Cat. No. B152580
CAS RN: 30095-55-7
M. Wt: 371.85 g/mol
InChI Key: HAMHABGUPISDGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1-(4-Amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, where a good enantioselectivity was observed in lipase-catalyzed reactions . Similarly, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involved a bromination step using bromine in ethanol . These methods suggest that the synthesis of "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could potentially involve similar bromination techniques.

Molecular Structure Analysis

The molecular structures of brominated aromatic compounds are characterized by the presence of bromine atoms, which can significantly influence the molecular conformation due to their size and electron-withdrawing nature. For instance, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate shows hydrogen bonding and π interactions . These interactions are crucial in determining the molecular geometry and stability of such compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and π interactions, as evidenced by the crystal structures of the compounds studied in the papers . These interactions are essential for the formation of cocrystals and salts, indicating that "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could also engage in similar chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. For example, the compound synthesized in paper shows intermolecular hydrogen bonding, which can affect solubility and melting points. The compound in paper is described as a new water-soluble photoinitiator, suggesting that brominated aromatic ketones can have unique solubility properties and potential applications in photochemistry.

Scientific Research Applications

Synthesis and Chemical Transformation

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone serves as a precursor in various chemical syntheses. For instance, it's used in the synthesis of 3-amino enones and 1,3-diketones, compounds that are crucial in forming a wide range of heterocyclic or carbocyclic compounds or as ligands in metal complexes. This process involves a variation of the classical Blaise reaction (Rao & Muthanna, 2015).

Antimicrobial and Antifungal Properties

Research has shown that compounds synthesized from 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone possess significant antimicrobial and antifungal properties. For instance, certain α-bromoethanones synthesized by bromination of related compounds have demonstrated moderate antibacterial and pronounced peripheral n-cholinolytic activity (Gevorgyan et al., 2017). Similarly, synthesized cyanopyridine and cyanopyrans derivatives exhibit notable antitubercular and antimicrobial activities against various microorganisms (Vyas et al., 2009).

Potential in Cancer Research

Compounds derived from this chemical are explored for their potential in inducing apoptosis in cancer cells. A study identified a compound as a potent apoptosis inducer, showing significant activity in inducing nuclear fragmentation and arresting cell growth in cancer cells (Kemnitzer et al., 2004).

Use in Polymer Synthesis

The compound also finds application in the synthesis of polymers with specific properties. For example, a study detailed the polymerization of a monomer derived from 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, which resulted in polymers with low bandgaps, broad UV/vis absorption bands, and significant solvatochromic behavior, useful in electronic applications (Zhang et al., 2014).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or reliable databases. If you have access to a university library, they can often help you find this information. You can also use online databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMHABGUPISDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437069
Record name 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

CAS RN

30095-55-7
Record name 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
Development of kinase-targeted therapies for central nervous system (CNS) diseases is a great challenge. Glycogen synthase kinase 3 (GSK-3) offers a great potential for severe CNS …
Number of citations: 87 pubs.acs.org

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